molecular formula C12H19N3O3S B2383815 1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide CAS No. 1396568-52-7

1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B2383815
CAS No.: 1396568-52-7
M. Wt: 285.36
InChI Key: DIZHSJMHEXXNRX-UHFFFAOYSA-N
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Description

1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine backbone linked to a 5-oxo-1,4-thiazepane ring via a carbonyl group, with a carboxamide substituent at the 4-position of the piperidine. The compound’s safety and handling protocols emphasize precautions against heat and improper storage, as outlined by Bide Pharmaceuticals .

Properties

IUPAC Name

1-(5-oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c13-11(17)8-1-4-15(5-2-8)12(18)9-7-19-6-3-10(16)14-9/h8-9H,1-7H2,(H2,13,17)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZHSJMHEXXNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CSCCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thiazepane ring, followed by the introduction of the piperidine moiety through amide bond formation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and acids.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazepane and piperidine rings provide a scaffold that can bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ixazomib Citrate (Proteasome Inhibitor)

  • Structural Similarities : Both compounds contain a piperidine ring and a 5-oxo group. However, ixazomib citrate incorporates a boronic acid-containing dioxaborolane ring, unlike the thiazepane ring in the target compound .
  • Functional Differences : Ixazomib is a clinically approved proteasome inhibitor used in multiple myeloma treatment, whereas 1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide lacks documented clinical applications. The boronic acid moiety in ixazomib enables covalent binding to proteasomal subunits, a mechanism absent in the thiazepane derivative .

SARS-CoV-2 Inhibitors (Piperidine-4-Carboxamide Derivatives)

  • Structural Overlap : Derivatives like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide share the piperidine-4-carboxamide core but feature aromatic substituents (e.g., naphthalene, fluorobenzyl) instead of the thiazepane-carbonyl group .
  • Biological Activity : These analogs exhibit antiviral activity against SARS-CoV-2 by targeting viral proteases or host cell receptors, highlighting the versatility of the piperidine-carboxamide scaffold in drug design. The thiazepane derivative’s sulfur atom may confer distinct pharmacokinetic properties, such as altered metabolic stability or binding affinity .

5-Oxo-1,2,4-Triazyne Derivatives

  • Heterocyclic Comparison: 5-Oxo-1,2,4-triazyne derivatives share the 5-oxo group but replace the thiazepane ring with a triazyne system. These compounds demonstrated immunomodulatory effects in poultry, improving hematological parameters (e.g., RBC count, hemoglobin) without significant toxicity .
  • Functional Implications : The sulfur atom in the thiazepane ring may enhance membrane permeability compared to nitrogen-rich triazynes, though direct comparative studies are lacking .

Data Table: Key Features of Comparable Compounds

Compound Name Core Structure Key Functional Groups Documented Activity References
1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide Piperidine + 5-oxo-thiazepane Carboxamide, Thiazepane, Carbonyl Undisclosed (Research chemical)
Ixazomib Citrate Piperidine + Dioxaborolane Boronic acid, Acetylated amine Proteasome inhibition (Multiple myeloma)
(R)-N-(4-Fluorobenzyl)-piperidine-4-carboxamide Piperidine + Aromatic groups Fluorobenzyl, Naphthalene SARS-CoV-2 inhibition
5-Oxo-1,2,4-triazyne Triazyne + 5-oxo Triazyne, Oxo group Immunomodulation (Poultry)

Research Findings and Gaps

  • Pharmacokinetic Data : While ixazomib’s hydrolysis and bioavailability are well-characterized , the thiazepane derivative’s metabolic stability and clearance remain unstudied.
  • Therapeutic Potential: The SARS-CoV-2 inhibitors’ success underscores the piperidine-carboxamide scaffold’s versatility, suggesting analogous applications for the thiazepane variant pending targeted assays .
  • Safety Profile : The thiazepane compound’s storage guidelines (e.g., heat sensitivity) imply reactivity under physiological conditions, necessitating further toxicological evaluation .

Biological Activity

1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a thiazepane ring, with a carboxamide functional group that may facilitate hydrogen bonding. The molecular formula is C12H19N3O3SC_{12}H_{19}N_3O_3S with a molecular weight of approximately 285.36 g/mol . The presence of these structural motifs suggests potential interactions with biological targets.

The biological activity of 1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide is primarily attributed to its ability to interact with various biological pathways:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with thiazepane structures exhibit antimicrobial properties. The thiazepane ring may enhance the compound's ability to penetrate microbial membranes.
  • Anticancer Potential : Research indicates that similar thiazepane derivatives have shown cytotoxic effects against cancer cell lines. The carboxamide group may play a role in modulating protein interactions involved in cancer progression.

Case Studies

  • In Vitro Studies : A study conducted on similar thiazepane derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the thiazepane structure could enhance activity against resistant strains .

Data Tables

PropertyValue
Molecular FormulaC12H19N3O3S
Molecular Weight285.36 g/mol
CAS Number1396568-52-7
Biological ActivitiesAntimicrobial, Anticancer

Synthesis

The synthesis of 1-(5-Oxo-1,4-thiazepane-3-carbonyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with thiazepane precursors under controlled conditions. The specific synthetic route can influence the yield and purity of the final product.

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